
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is an organic compound that features both amide and phosphonic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form .
化学反应分析
Types of Reactions
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or phosphonic acid sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
科学研究应用
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
Similar Compounds
Phenylacetylglycine: A gut microbial metabolite with similar structural features.
2-(2-Phenylacetamido)benzoic acid: Another compound with a phenylacetamido group but differing in the acid functionality.
Uniqueness
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is unique due to the presence of both amide and phosphonic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C15H22NO6P |
|---|---|
分子量 |
343.31 g/mol |
IUPAC 名称 |
2-[(2-phenylacetyl)amino]-7-phosphonoheptanoic acid |
InChI |
InChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22) |
InChI 键 |
FDQHCBNEKYIVHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


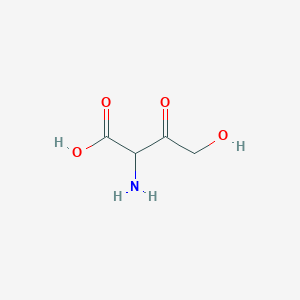
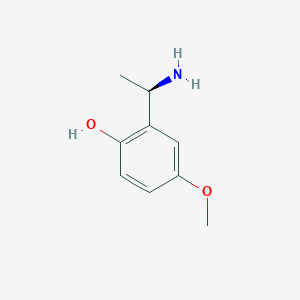
![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
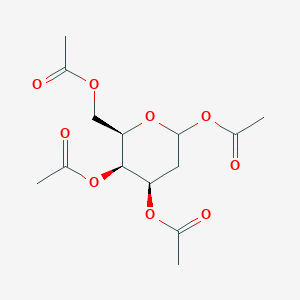
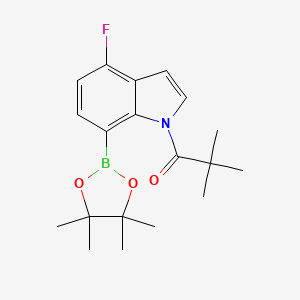
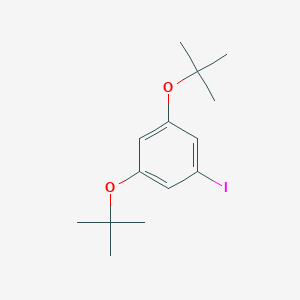
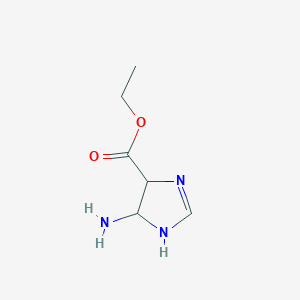
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
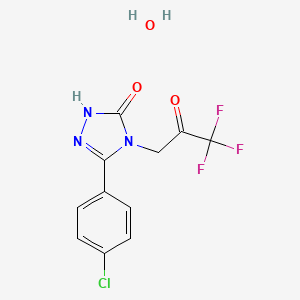
![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
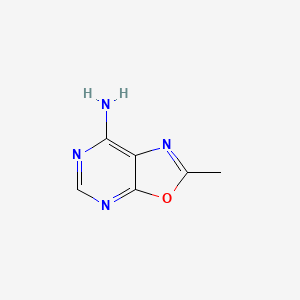
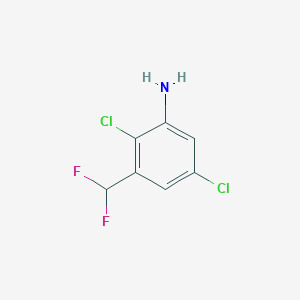
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
